21-Deoxyaldosterone

Beschreibung

Historical Trajectories in Aldosterone (B195564) Metabolite Research and Discovery of 21-Deoxyaldosterone

The journey to understanding this compound began with the groundbreaking isolation and identification of aldosterone in the mid-20th century. This pivotal discovery spurred extensive research into its metabolism to better comprehend its biological activity and clearance. Early investigations in the 1960s focused on identifying urinary metabolites of aldosterone, which required the administration of large quantities of the hormone to isolate detectable amounts of its byproducts.

One such area of investigation led to the discovery of a urinary metabolite known as "Kelly M-1". Subsequent research suggested that Kelly M-1 may be formed from this compound. Further studies revealed that aldosterone can be deoxygenated in the gut by intestinal bacteria to form this compound, indicating a metabolic origin for this compound outside of the adrenal glands. This discovery highlighted the role of the gut microbiome in steroid metabolism. The existence of an alternative biosynthetic pathway for aldosterone that proceeds via this compound has also been postulated. nih.gov

Foundational Significance of this compound within Steroid Biochemistry and Endocrinology Research

The academic importance of this compound lies in several key areas. Firstly, its existence points to an alternative pathway of aldosterone biosynthesis, diverging from the classical pathway that proceeds via corticosterone (B1669441). nih.gov This has broadened the understanding of steroidogenesis and its potential variations in both healthy and diseased states. Research has shown that in some cases of aldosterone-producing adenomas, there are significantly raised levels of this compound and its metabolite, Kelly's-M1, suggesting that in these instances, aldosterone may be produced via this alternative route. nih.gov

Secondly, this compound has been established as a weak mineralocorticoid. While its activity is considerably less than that of aldosterone, its elevated levels can contribute to mineralocorticoid excess, particularly in specific pathological contexts. This has been particularly noted in patients with "incidentally" discovered adrenal adenomas where elevated this compound and Kelly's-M1 were the only abnormal steroid findings and their normalization after adrenalectomy correlated with a return to normal blood pressure. nih.gov

Finally, the measurement of urinary this compound has proven to be a valuable diagnostic tool. Its excretion is invariably elevated in patients with 21-hydroxylase deficiency, a common inherited metabolic disorder. oup.com This makes it a significant biomarker for this condition. Furthermore, its levels are often elevated in certain forms of hypertension, such as in a subset of patients with aldosterone-producing adenomas and idiopathic hyperaldosteronism, aiding in the differential diagnosis of mineralocorticoid-induced hypertension. nih.gov

Research Data on this compound

The following table summarizes key research findings related to the mineralocorticoid activity of this compound.

| Compound | Mineralocorticoid Activity (Relative to Aldosterone) | Receptor Binding Affinity (Relative to Aldosterone) |

| This compound | Weak | Lower |

This table is for informational purposes only and is based on available research data. The exact values for mineralocorticoid activity and receptor binding affinity can vary depending on the specific experimental conditions and assays used.

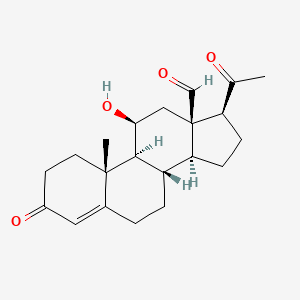

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

47417-48-1 |

|---|---|

Molekularformel |

C21H28O4 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

(8S,9S,10R,11S,13R,14S,17S)-17-acetyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O4/c1-12(23)16-5-6-17-15-4-3-13-9-14(24)7-8-20(13,2)19(15)18(25)10-21(16,17)11-22/h9,11,15-19,25H,3-8,10H2,1-2H3/t15-,16+,17-,18-,19+,20-,21-/m0/s1 |

InChI-Schlüssel |

IOKVWBWSLVVBRO-HXOHHMPKSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C=O |

Kanonische SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

Synonyme |

21-deoxyaldosterone 21-deoxyaldosterone, (11beta,17alpha)-isomer 21-desoxyaldosterone |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Endogenous Formation of 21 Deoxyaldosterone

Precursor Steroid Relationships and Steroidogenic Pathways

The synthesis of 21-deoxyaldosterone is closely linked to the established steroidogenic pathways. It is considered part of an alternative pathway for aldosterone (B195564) production, diverging from the classical route that involves the 21-hydroxylation of progesterone (B1679170) to 11-deoxycorticosterone.

18-Hydroxyprogesterone (B1206266) is a key precursor in the alternative biosynthetic pathway leading to this compound. Research has demonstrated that bovine adrenal glands can convert 18-hydroxyprogesterone to aldosterone, suggesting its role as an intermediate. This pathway is distinct from the main aldosterone synthesis route. In patients with 21-hydroxylase deficiency, a condition that blocks the primary pathway for cortisol and aldosterone production, elevated levels of 18-hydroxyprogesterone and this compound are observed. This finding further supports the existence of an alternative pathway where these steroids are crucial intermediates.

The relationship between these precursors is highlighted by in vitro studies. For instance, bovine adrenals have been shown to transform this compound to aldosterone with a yield of 1-5%, and 18-hydroxyprogesterone to aldosterone with a yield of 0.2-1%.

The conversion of precursor steroids to this compound involves specific enzymatic reactions. While the classical pathway to aldosterone requires the enzyme 21-hydroxylase (CYP21A2) early in the synthesis chain, the alternative pathway bypasses this step. eur.nl Instead, it is proposed that 18-hydroxylation of progesterone occurs first, forming 18-hydroxyprogesterone. Subsequent enzymatic steps would then lead to the formation of this compound. The final conversion of this compound to aldosterone would then require a 21-hydroxylation step, which may be mediated by a non-adrenal enzyme. eur.nl

In some forms of mineralocorticoid hypertension, an alternative pathway of aldosterone synthesis via this compound is operative. nih.gov Studies on rat adrenals have shown that the production of this compound is influenced by the same regulatory elements as aldosterone, including electrolytes, ACTH, and the presence of exogenous precursors, although quantitative differences are observed. oup.com

Role of 18-Hydroxyprogesterone and Related C19/C21 Steroids

Alternative Biosynthetic Pathways for Aldosterone involving this compound

Evidence strongly suggests the existence of an alternative biosynthetic pathway for aldosterone that proceeds via this compound. researchgate.net This pathway is particularly significant in certain pathological conditions, such as some forms of primary aldosteronism and in patients with 21-hydroxylase deficiency. In healthy individuals, the excretion rates of this compound are significantly lower than those of the metabolites from the primary aldosterone pathway. researchgate.net

The adrenal cortex is divided into distinct zones, each with specific steroidogenic capabilities. The zona glomerulosa is the primary site of aldosterone synthesis in the classical pathway, expressing the enzyme aldosterone synthase (CYP11B2). The zona fasciculata is mainly responsible for glucocorticoid production.

In cases of adrenal adenomas that produce excess this compound, the tumor cells can exhibit features of both zona glomerulosa and zona fasciculata cells, so-called hybrid cells. nih.gov These adenomas are often composed of clear cells with mitochondria similar to those in the zona fasciculata. nih.gov This suggests that the enzymatic machinery for the alternative pathway may be present in these hybrid cells. The production of this compound in rat adrenal tissue has been shown to have zonal specificity, similar to aldosterone. oup.com

Adrenal Gland Zona Specificity and Enzyme Localization

Microbial Biotransformation and Formation of this compound

Microorganisms are capable of performing a wide range of steroid transformations, including hydroxylations, dehydrogenations, and side-chain cleavage. ramauniversity.ac.inmdpi.comslideshare.net This capability is harnessed in the pharmaceutical industry for the production of steroid-based drugs. ramauniversity.ac.inmdpi.com

It has been proposed that gut bacteria can deoxygenate aldosterone, leading to the formation of this compound and other metabolites. This microbial action in the gut could be a source of the metabolite Kelly M-1, which is found in normal individuals and in higher concentrations in patients with 21-hydroxylase deficiency. The biotransformation of steroids by gut microbes represents a potential extra-adrenal source of this compound. Fungi, in particular, are known for their potent hydroxylating capabilities on steroid molecules. ramauniversity.ac.in

Role of Gut Microbiota in Aldosterone Deoxygenation

The gut microbiota, the vast community of microorganisms residing in the digestive tract, plays a significant role in the metabolism of various endogenous and exogenous compounds, including steroids. physiology.org A key transformation carried out by certain gut bacteria is the deoxygenation of aldosterone at the C21 position, leading to the formation of this compound. thieme-connect.com This process is a crucial step in the generation of other steroid metabolites. thieme-connect.com

Enzymology of Bacterial Steroid Conversions

The conversion of steroids by bacteria is mediated by a diverse array of enzymes, with cytochrome P450 (CYP) monooxygenases being a prominent class involved in hydroxylation reactions. These enzymes are crucial in both the synthesis and degradation of steroids. While many bacterial CYPs have been identified, only a fraction have been shown to be active on steroid substrates.

Bacterial steroid hydroxylases, such as those from Bacillus megaterium and Nocardia farcinica, have been studied for their ability to modify various steroid structures. For example, CYP106A2 from B. megaterium is a well-characterized steroid hydroxylase. The specific enzymes responsible for the 21-deoxygenation of aldosterone in the gut are still being fully elucidated. However, the broader field of bacterial steroid metabolism provides a framework for understanding these transformations. For instance, hydroxysteroid dehydrogenases (HSDs) are another important class of bacterial enzymes that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus. mdpi.com

The study of these bacterial enzymes is not only crucial for understanding endogenous steroid metabolism but also holds potential for biotechnological applications in the pharmaceutical industry for the production of valuable steroid intermediates.

Metabolism and Catabolism of 21 Deoxyaldosterone

Identification of Metabolic Products and Downstream Derivatives

The breakdown of 21-deoxyaldosterone results in several identifiable products found in human urine. These metabolites provide insight into the alternative pathways of steroid biosynthesis and degradation.

A significant metabolite of this compound is a compound known as Kelly's-M1. researchgate.net This substance was first identified in human urine following the administration of large quantities of aldosterone (B195564) and is chemically characterized as 11β:18(S),18:20α-diepoxy-5β-pregnan-3α-ol. oup.com It is now understood that Kelly's-M1 can be formed endogenously and is considered a downstream product of this compound. researchgate.netoup.com The likely origin of this pathway involves the deoxygenation of aldosterone to this compound by gut bacteria, which is then further metabolized to Kelly's-M1.

The excretion rates of both this compound and Kelly's-M1 are typically lower than those of major aldosterone metabolites in healthy individuals. researchgate.net However, elevated levels of both compounds have been observed in a substantial portion of patients with aldosterone-producing adenomas (APA) and idiopathic hyperaldosteronism (IHA), suggesting an alternative biosynthetic route for aldosterone that proceeds via this compound. In some cases of adrenal adenomas, this compound and Kelly's-M1 were the only elevated steroids, and their levels returned to normal after adrenalectomy. Furthermore, patients with 21-hydroxylase deficiency consistently show elevated urinary this compound. oup.comeur.nl

Another identified metabolic product is 21-deoxytetrahydroaldosterone (B1198020) (21-deoxy-THAldo), which is formed through the reduction of this compound. nih.govkarger.com Studies involving the administration of antibiotics have shown a significant decrease in the urinary excretion of 21-deoxy-THAldo, indicating that intestinal bacteria are involved in its formation. karger.com

Table 1: Identified Metabolic Products of this compound

| Metabolite Name | Chemical Name | Source/Context |

|---|---|---|

| Kelly's-M1 | 11β:18(S),18:20α-diepoxy-5β-pregnan-3α-ol | Considered a metabolite of this compound. researchgate.net Found in urine of healthy individuals and elevated in certain hypertensive states and 21-hydroxylase deficiency. |

| 21-Deoxytetrahydroaldosterone (21-deoxy-THAldo) | Not specified | A reduced metabolite of this compound. nih.govkarger.com Its formation is linked to the activity of intestinal bacteria. karger.com |

Like other steroid hormones, this compound and its metabolites undergo conjugation to increase their water solubility and facilitate their excretion from the body. Evidence indicates that this compound is present in urine in both free and conjugated forms. oup.comnih.gov

The primary conjugation pathway for aldosterone and its reduced metabolites, such as tetrahydroaldosterone, is glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B7, which is expressed in the kidney, and UGT1A10 have been shown to convert aldosterone to its glucuronide conjugate. Although direct studies on the specific UGT enzymes responsible for this compound conjugation are limited, its presence as a conjugate in urine strongly suggests it undergoes a similar process. oup.comnih.gov The determination of total excretion of this compound often requires acid hydrolysis to cleave these conjugates before measurement. oup.comnih.gov

In addition to glucuronidation, sulfation is another potential conjugation pathway for related steroids. For instance, a small amount of aldosterone is excreted as aldosterone-21-sulfate.

Characterization of Kelly’s-M1 Metabolite and Related Compounds

Enzymatic Modifiers of this compound Metabolism

The metabolism of this compound is governed by specific enzyme families that are central to the synthesis and catabolism of all steroid hormones. These include hydroxysteroid dehydrogenases and cytochrome P450 enzymes.

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes that catalyze the interconversion of steroid hormones, thereby modulating their biological activity. wikipedia.org The two main isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD) play a key role in mineralocorticoid and glucocorticoid action.

11β-HSD Type 1 (11β-HSD1): This enzyme primarily functions as a reductase, converting inactive cortisone (B1669442) to active cortisol, thus amplifying glucocorticoid action within tissues like the liver, adipose tissue, and the brain. medchemexpress.com

11β-HSD Type 2 (11β-HSD2): This isoform acts exclusively as a dehydrogenase, potently inactivating cortisol to cortisone. medchemexpress.com Its critical function is to protect the mineralocorticoid receptor (MR) in tissues like the kidney from being overwhelmed by the much higher circulating concentrations of cortisol, thereby allowing aldosterone to bind. wikipedia.org

While direct studies detailing the specific interactions between 11β-HSD isoforms and this compound are not extensively documented, their established role in regulating the activity of other mineralocorticoids suggests their involvement. As this compound possesses mineralocorticoid activity, its local concentration and effect in target tissues would likely be modulated by the activity of these HSD enzymes, similar to cortisol and aldosterone. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is fundamental to steroid biosynthesis and catabolism. Several CYP enzymes are involved in the pathways that either produce or metabolize mineralocorticoids.

CYP11B2 (Aldosterone Synthase): This enzyme, located in the adrenal zona glomerulosa, is solely responsible for the final steps of aldosterone synthesis. nih.gov It catalyzes the conversion of 11-deoxycorticosterone through three sequential oxidations to produce aldosterone. nih.gov Given that this compound is considered a precursor in an alternative aldosterone biosynthesis pathway, CYP11B2 is the enzyme that would catalyze its conversion to aldosterone. researchgate.net

CYP3A Enzymes: A steroid 6β-hydroxylase, identified as a cytochrome P450 3A (CYP3A) enzyme, is a major pathway for the metabolism of both mineralocorticoids and glucocorticoids in certain tissues. physiology.org This enzyme converts aldosterone and corticosterone (B1669441) to their 6β-hydroxylated products, which is a catabolic, inactivating step. physiology.org It is plausible that this compound is also a substrate for this metabolic pathway.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme | Function in Steroid Metabolism | Probable Role in this compound Metabolism |

|---|---|---|---|

| Hydroxysteroid Dehydrogenases (HSD) | 11β-HSD1 | Converts inactive cortisone to active cortisol (reductase). medchemexpress.com | Potential modulation of local this compound activity. |

| 11β-HSD2 | Inactivates cortisol to cortisone (dehydrogenase), protecting mineralocorticoid receptors. wikipedia.org | Potential inactivation of this compound in mineralocorticoid target tissues. | |

| Cytochrome P450 (CYP) | CYP11B2 (Aldosterone Synthase) | Catalyzes the final steps in aldosterone biosynthesis from 11-deoxycorticosterone. nih.gov | Conversion of this compound to aldosterone in the alternative biosynthetic pathway. |

| CYP3A | Catalyzes 6β-hydroxylation of mineralocorticoids and glucocorticoids, leading to their inactivation. physiology.org | Potential catabolism and inactivation of this compound. |

Molecular and Cellular Mechanisms of 21 Deoxyaldosterone Action

Interaction with Steroid Receptors

The biological activity of 21-deoxyaldosterone, a naturally occurring steroid, is initiated by its interaction with specific intracellular receptors, primarily the mineralocorticoid receptor (MR) and to a lesser extent, the glucocorticoid receptor (GR). These receptors are members of the nuclear receptor superfamily of transcription factors that modulate gene expression upon ligand binding. The structural similarities between these receptors, particularly in their ligand-binding domains (LBD), lead to a degree of cross-reactivity among different steroids.

In addition to its interaction with the MR, this compound also exhibits cross-reactivity with the glucocorticoid receptor (GR). The structural homology between the MR and GR, with approximately 57% similarity in their ligand-binding domains, accounts for this phenomenon. Research indicates that this compound has a considerable affinity for rat renal glucocorticoid receptors. Its relative binding affinity for the GR was determined to be 23% of that of dexamethasone, a potent synthetic glucocorticoid. This cross-reactivity implies that this compound can potentially elicit glucocorticoid-like effects, although its primary activity is mineralocorticoid in nature. The ability of a single steroid to bind to multiple receptors is a common feature in steroid endocrinology and contributes to the complex physiological responses observed.

The binding of a steroid ligand, such as this compound, to its receptor is a critical first step that induces a conformational change in the receptor protein. researchgate.net This structural alteration is essential for receptor activation and subsequent downstream signaling. Upon ligand binding within the ligand-binding domain (LBD), the receptor undergoes a transformation that facilitates the dissociation of chaperone proteins, such as heat-shock proteins, and promotes nuclear translocation. Studies on the mineralocorticoid receptor have shown that agonists and antagonists can induce different conformational changes, which in turn dictates the nature of the biological response. While specific studies detailing the precise conformational changes induced by this compound are limited, it is understood that as an agonist, its binding promotes a receptor conformation that allows for the recruitment of coactivator proteins and the initiation of gene transcription. This process ultimately leads to the physiological effects associated with mineralocorticoid action. conicet.gov.ar

Glucocorticoid Receptor (GR) Binding and Cross-Reactivity

Structure-Activity Relationships (SAR) for Receptor Interactions

The interaction between a steroid and its receptor is governed by the three-dimensional structure of both molecules. The structure-activity relationship (SAR) explores how the chemical structure of a steroid influences its biological activity, providing insights into the molecular basis of receptor binding and activation. conicet.gov.ar

Comparative Analysis with Aldosterone (B195564) and Other Deoxysteroids

This compound is a naturally occurring steroid that exhibits significant, albeit reduced, mineralocorticoid activity compared to aldosterone, the principal mineralocorticoid in humans. nih.gov The absence of a hydroxyl group at the C21 position is a key structural difference that significantly influences its biological function. While this modification reduces its potency, this compound's mineralocorticoid effect remains potent, comparable to that of 11-deoxycorticosterone (DOC). nih.gov

Research using adrenalectomized rats demonstrated that the mineralocorticoid agonist activity of this compound is approximately 1-5% that of aldosterone. nih.gov Despite this lower agonist activity, it shows a remarkably high affinity for rat renal mineralocorticoid receptors (MR), retaining about 94% of aldosterone's binding affinity. nih.gov This discrepancy between high binding affinity and lower agonist activity suggests that the C21-hydroxyl group, while not essential for receptor binding, plays a crucial role in the subsequent activation of the receptor and the initiation of a full biological response.

In addition to its interaction with the MR, this compound also displays a considerable affinity for the glucocorticoid receptor (GR), measured at 23% relative to dexamethasone. nih.gov Its binding to corticosteroid-binding globulin is 17% relative to cortisol. nih.gov This capacity to bind to multiple steroid receptors highlights its potential for complex physiological roles.

A comparative analysis with other deoxysteroids further clarifies the structure-activity relationship. For instance, the conversion of progesterone (B1679170) (a weak mineralocorticoid) to its 21-hydroxylated form, DOC, results in a strong mineralocorticoid. Conversely, this compound shows diminished activity compared to aldosterone. Studies on other 21-deoxysteroids, such as 21-deoxycortisol (B132708) (21DF) and 21-deoxycorticosterone (21DB), reveal that they act as partial MR agonists with some antagonistic properties, a characteristic that may also apply to this compound under certain conditions. physiology.org This dual activity is attributed to specific interactions within the MR's ligand-binding pocket. physiology.org

Table 1: Comparative Receptor Binding and Agonist Activity

| Compound | Relative Mineralocorticoid Agonist Activity (% of Aldosterone) | Relative Binding Affinity for Mineralocorticoid Receptor (MR) (% of Aldosterone) | Relative Binding Affinity for Glucocorticoid Receptor (GR) (% of Dexamethasone) |

|---|---|---|---|

| This compound | 1-5% nih.gov | 94% nih.gov | 23% nih.gov |

| Aldosterone | 100% | 100% | N/A |

| 11-Deoxycorticosterone (DOC) | Activity is similar to this compound nih.gov | Data not specified | Data not specified |

Computational and In Silico Modeling of this compound-Receptor Complexes

Computational and in silico modeling techniques have become invaluable tools for understanding the interactions between steroids and their receptors at a molecular level. These methods, including molecular docking and molecular dynamics simulations, provide insights into the structural basis of ligand binding, receptor activation, and the prediction of biological activity.

Molecular Docking and Dynamics Simulations

Molecular dynamics (MD) simulations have been used to investigate the conformational flexibility of this compound and compare it to other corticosteroids. These studies reveal that a molecule's flexibility, or its propensity to switch between different spatial configurations (such as chair, boat, or twist forms for its carbon rings), correlates with its biological specificity. For potent mineralocorticoids like aldosterone, the C ring of the steroid nucleus is characteristically rigid. MD simulations of this compound show that its C ring is also dominated by a rigid chair-like state, exploring a smaller fraction of conformational space compared to the more flexible glucocorticoid dexamethasone. In contrast, its A ring is more flexible and can access more boat- and twist-like states than dexamethasone. This balance of rigidity and flexibility across the steroid backbone is a key determinant of its interaction with the MR.

In silico docking studies on related 21-deoxysteroids (21DF and 21DB) interacting with the human MR ligand-binding pocket have provided further mechanistic insights. physiology.org These models help explain why these compounds act as partial agonists with antagonistic features. The modeling suggests that the lack of a C21-hydroxyl group leads to altered anchoring within the binding pocket, specifically with the amino acid residue Asparagine-770 (Asn770), and creates an unfavorable contact with Alanine-773 (Ala773). physiology.orgnih.gov These specific molecular interactions are less optimal than those formed by aldosterone, leading to a reduced ability to fully activate the receptor, consistent with its partial agonist activity observed in functional assays. physiology.org

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings for this compound vs. Dexamethasone

| Steroid Ring | This compound Flexibility/Conformation | Dexamethasone Flexibility/Conformation | Reference |

|---|---|---|---|

| Ring A | More flexible; accesses more boat- and twist-like states. | More rigid and planar; covers a smaller fraction of conformational space. | |

| Ring B | Behavior is quite similar to dexamethasone; high population of chair-like states but can reach higher energy minima. | Behavior is quite similar to this compound. | |

| Ring C | Less flexible; dominated by chair-like states and explores a lower fraction of conformational space. | More flexible compared to this compound, though also dominated by chair-like states. |

Predictive Modeling of Steroid-Receptor Interactions

Furthermore, computational methods that correlate conformational mobility with biological specificity can be used predictively. By simulating the dynamic behavior of a novel steroid, these models can help predict whether it will act as a mineralocorticoid, a glucocorticoid, or have mixed functions, thereby guiding the design of new agonists and antagonists. The integration of molecular docking, which predicts binding modes, with MD simulations, which assesses the dynamics of the interaction, provides a powerful predictive tool for steroid-receptor engagement and subsequent biological activity.

Advanced Analytical Methodologies in 21 Deoxyaldosterone Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 21-Deoxyaldosterone, enabling its separation from a multitude of structurally similar endogenous steroids. The choice of technique depends on the analytical goal, from initial sample clean-up to precise quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of steroids like this compound. Its high resolving power is essential for separating the target analyte from other closely related steroid isomers and metabolites, which is a critical step before quantification. synnovis.co.uk

Research findings have demonstrated the utility of various HPLC configurations:

Reversed-Phase HPLC: This is a commonly employed mode for steroid analysis. For instance, methods using C18 columns can effectively separate a wide range of steroids. Gradient elution, which involves gradually changing the mobile phase composition (e.g., increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water), allows for the resolution of complex steroid mixtures. synnovis.co.uk

Two-Dimensional HPLC (2D-HPLC): For particularly complex samples, automated 2D-HPLC systems provide enhanced separation. This technique uses two columns with different separation mechanisms, where fractions from the first dimension are transferred to the second for further purification, effectively removing matrix interferences.

Semi-preparative HPLC: This variation of HPLC is a powerful tool for isolating and purifying larger quantities of target steroids from biological matrices, yielding high-quality samples suitable for structural identification or for use as analytical standards.

The following table summarizes typical HPLC conditions used in steroid analysis, which are applicable to this compound.

| Parameter | Condition | Source |

| Column | Ascentis® Express Biphenyl, 5 cm x 4.6 mm, 2.7 µm | |

| Poroshell 120 EC-C18, 50 mm x 2.1 mm, 2.7 µm | ||

| Mobile Phase | [A] Water; [B] Acetonitrile | |

| [A] 50 µM Ammonium (B1175870) fluoride; [B] Methanol | ||

| Gradient | 20% to 60% B in 6 min | |

| 40% B to 98% B over 7.5 min | ||

| Flow Rate | 1.85 mL/min | |

| 0.3 mL/min | ||

| Detector | UV, 215 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a prominent method for analyzing steroid profiles. However, due to the low volatility of steroids like this compound, a chemical derivatization step is required prior to analysis. researchgate.net Derivatization converts the non-volatile steroid into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net

Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in the steroid structure with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form these derivatives, which exhibit good chromatographic behavior and produce characteristic mass spectra for identification.

Acylation: This involves reacting the steroid with an acylating agent.

Alkylation: This method includes processes like methylation. researchgate.net

The resulting volatile derivatives can then be separated on a capillary GC column and detected with high sensitivity by a mass spectrometer.

Thin-Layer Chromatography (TLC) in Initial Characterization

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary characterization and purification of steroids. ahajournals.orgacs.org It is often used as an initial clean-up step in analytical procedures to separate steroids based on their polarity. For instance, after solvent extraction from a biological sample, TLC can be used to isolate fractions containing specific steroids before further analysis by more sophisticated techniques. ahajournals.org Different solvent systems can be employed to achieve the desired separation of compounds on the TLC plate. ahajournals.orguba.ar

Ion Exchange and Affinity Chromatography in Steroid Purification

For complex biological samples, Ion Exchange Chromatography (IXC) and Affinity Chromatography are powerful purification techniques.

Ion Exchange Chromatography (IXC): IXC has been utilized in steroid analysis for decades. It is particularly effective for purifying steroid conjugates (e.g., sulfates and glucuronides) from biological fluids by separating them based on their anionic charge. oup.com The technique can also be used to remove ionic contaminants during sample preparation, and lipophilic ion exchangers allow for the simultaneous removal of neutral lipids, making it a highly effective purification step prior to GC-MS or LC-MS analysis. capes.gov.br

Affinity Chromatography: This technique offers high selectivity by using a ligand that specifically binds to the target molecule or a class of related molecules. For steroids, multi-immunoaffinity chromatography, which uses antibodies against various steroids, can be employed for simultaneous purification of multiple anabolic steroids from a sample. This method significantly reduces interferences from the sample matrix. Affinity chromatography can also be used to isolate steroid receptors or steroid-transforming enzymes. doi.org

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the definitive technique for the structural characterization and sensitive quantification of steroids. When coupled with a chromatographic separation method, it provides unparalleled specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroids, including this compound and its isomers, in clinical and research settings. lcms.cz This method combines the superior separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. oup.com The technique overcomes the limitations of traditional immunoassays, which can suffer from cross-reactivity with structurally similar steroids, leading to overestimated concentrations. oup.com

In an LC-MS/MS method, the target analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (corresponding to the molecular weight of the analyte) is selected. This ion is then fragmented, and one or more specific product ions are monitored for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), ensures that only the compound of interest is being measured, even at very low concentrations. oup.com

LC-MS/MS methods for steroids are characterized by their high precision and accuracy across a wide range of clinically relevant concentrations.

Table of LC-MS/MS Method Performance Characteristics for Aldosterone (B195564) Analysis (Applicable to this compound Methodology)

| Parameter | Value | Source |

| Linear Range | 69.4–5548.0 pmol/L | oup.com |

| Lower Limit of Quantification (LLOQ) | 69.4 pmol/L | oup.com |

| Intra-day Imprecision (%CV) | <6.3% | oup.com |

| Inter-day Imprecision (%CV) | <6.3% | oup.com |

| Intra-day Analytical Recovery | 92.2%–102.0% | oup.com |

| Inter-day Analytical Recovery | 92.2%–102.0% | oup.com |

Studies have successfully developed LC-MS/MS panels for the simultaneous analysis of multiple steroids, including 21-deoxycortisol (B132708) (an isomer of this compound) and other precursors in the steroidogenic pathway. synnovis.co.uk These multi-steroid panels are invaluable for studying metabolic pathways and diagnosing disorders of steroidogenesis. synnovis.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for comprehensive steroid metabolite profiling, including the analysis of this compound and its related compounds. nih.gov Due to the low volatility and polar nature of steroids, chemical derivatization is an indispensable step prior to GC-MS analysis. nih.govthermofisher.com This process involves converting polar functional groups (like hydroxyl and carboxyl groups) into less polar, more volatile, and thermally stable moieties, thereby improving chromatographic behavior. thermofisher.com A common two-step derivatization protocol involves methoximation of carbonyl groups followed by silylation of hydroxyl groups. thermofisher.com

The primary advantage of GC-MS in metabolite profiling is its high chromatographic resolution, which allows for the separation of a large number of steroids in a single analysis. Following separation by the gas chromatograph, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio. This provides a high degree of specificity and allows for structural elucidation. thermofisher.com The resulting mass spectra can be compared against commercial or in-house spectral libraries for confident compound identification. thermofisher.com

In the context of 21-hydroxylase deficiency, a condition where this compound levels can be elevated, GC-MS has been used to characterize urinary metabolites of its precursor, 21-deoxycortisol. Research has shown that metabolites of 21-deoxycortisone (B117921) (the 11-oxo form of 21-deoxycortisol) can serve as reliable markers for the condition. The detailed metabolic profiles generated by GC-MS provide a "bird's-eye view" of steroidogenesis, revealing not just individual steroid levels but also metabolic ratios that correspond to specific enzyme activities.

Table 1: Typical GC-MS Parameters for Steroid Analysis This table presents a generalized example of GC-MS conditions and may vary based on the specific instrument and target analytes.

| Parameter | Setting |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, ramp to 300-320°C |

| Derivatization | Methoximation followed by Silylation (e.g., using MTBSTFA) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Isotope Dilution Mass Spectrometry Approaches

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference method for the highly accurate and precise quantification of analytes, including steroids, in biological samples. oup.com The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample at the earliest stage of analysis. epa.gov This labeled compound serves as an internal standard that experiences the same physical and chemical variations as the endogenous (unlabeled) analyte during the entire analytical workflow, including extraction, purification, derivatization, and injection. epa.govsci-hub.se

The quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. fda.gov This approach effectively corrects for sample loss and variations in instrument response (matrix effects), leading to superior analytical specificity and accuracy. IDMS is most commonly paired with mass spectrometry techniques like GC-MS or, more frequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high throughput, as it typically does not require the derivatization step necessary for GC-MS. nih.gov

While specific applications detailing IDMS for this compound are not extensively published, the methodology is broadly applied to a wide range of steroids. isotope.com For instance, a validated IDMS method using UHPLC-MS/MS for the simultaneous measurement of 21-deoxycortisol and other steroids in human plasma has been developed, demonstrating the power of this technique. The high sensitivity of modern mass spectrometers allows for the quantification of steroids at very low concentrations (pg/mL or ng/L levels), which is crucial for studying compounds like this compound. nih.gov

Immunoassay Techniques in Research Contexts

Immunoassays offer a sensitive, high-throughput alternative to mass spectrometry for steroid quantification, although they can be susceptible to issues of cross-reactivity.

Radioimmunoassay (RIA) for Steroid Detection

Radioimmunoassay (RIA) is a classic immunologic technique that has been successfully applied to the measurement of this compound in biological fluids. nih.gov The principle of RIA is based on the competition between a radiolabeled analyte (the tracer, e.g., ³H- or ¹²⁵I-labeled this compound) and the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody. diasource-diagnostics.com After incubation, the antibody-bound fraction is separated from the free (unbound) fraction, and the radioactivity is measured. The concentration of the analyte in the sample is inversely proportional to the measured radioactivity of the bound fraction. diasource-diagnostics.com

Research has utilized RIA to quantify urinary this compound excretion. nih.govoup.com In these studies, an antibody was raised against a this compound-protein conjugate. A significant challenge in RIA is the potential for cross-reactivity, where structurally similar steroids bind to the antibody, leading to overestimated results. oup.com For example, immunoassays for aldosterone have shown cross-reactivity with this compound, especially in conditions like 21-hydroxylase deficiency where its precursors are abundant. oup.com To mitigate this, a chromatographic purification step is often required before the RIA to separate this compound from other cross-reacting steroids. nih.gov

Table 2: Cross-Reactivity of an Antiserum for 21-Deoxycortisol RIA This table is based on data for the related compound 21-deoxycortisol and illustrates the concept of cross-reactivity in steroid immunoassays.

| Compound | Cross-Reactivity (%) |

|---|---|

| 21-Deoxycortisol | 100 |

| 17-Hydroxyprogesterone | 1.6 |

| Cortisol | 0.6 |

| Corticosterone (B1669441) | 0.25 |

| 11-Deoxycortisol | 0.08 |

Enzyme-Linked Immunosorbent Assays (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay that replaces the radioisotope of RIA with an enzyme-linked conjugate for detection. nasetjournal.com In a competitive ELISA format, similar to RIA, the unlabeled antigen in the sample competes with a fixed amount of enzyme-labeled antigen for binding to a limited amount of antibody coated on a microplate well. After a washing step, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of the antigen in the sample. nasetjournal.com

ELISA offers advantages over RIA, including the avoidance of radioactive hazards and a longer reagent shelf life. nasetjournal.com While specific ELISA kits developed exclusively for this compound are not widely documented in research literature, commercial kits are available for structurally similar steroids like 21-deoxycortisol. mybiosource.com The development of an ELISA for this compound would follow standard principles, involving the generation of a specific antibody and the optimization of the assay conditions. The specificity of the antibody would be paramount to minimize cross-reactivity with other mineralocorticoids and their precursors.

Sample Preparation and Derivatization Strategies for Analysis

Proper sample preparation is critical for accurate steroid analysis, particularly for removing interferences and liberating conjugated steroids from their inactive, water-soluble forms.

Acid Hydrolysis and Enzymatic Digestion for Conjugate Analysis

In biological fluids like urine, steroids such as this compound are excreted in both free and conjugated forms, primarily as glucuronides and sulfates. nih.govoup.com To measure the total amount of the steroid, a hydrolysis step is necessary to cleave these conjugates and release the free steroid for extraction and analysis. nih.gov

Acid Hydrolysis: This method involves treating the sample with a strong acid (e.g., HCl or H₂SO₄) at a specific pH and temperature. oup.com For this compound, studies have shown that hydrolysis at pH 1 for 20 hours at room temperature is effective for releasing the steroid from its conjugated form, which is presumed to be the 18-glucuronide. oup.com However, harsh acid hydrolysis can have disadvantages, including the potential degradation of the target analyte and the formation of interfering artifacts, which can compromise the accuracy of the analysis.

Enzymatic Digestion: This is a milder and more specific alternative to acid hydrolysis. It utilizes enzymes, typically β-glucuronidase (often from E. coli or Helix pomatia) and sulfatase, to selectively cleave glucuronide and sulfate (B86663) conjugates, respectively. nih.gov The use of a recombinant β-glucuronidase/sulfatase mixture can efficiently deconjugate steroid phase II conjugates. Enzymatic hydrolysis is generally considered the "gold standard" as it operates under gentler conditions (e.g., specific pH and temperature, such as 37°C), minimizing the degradation of the steroid and the creation of interfering byproducts. Studies comparing the methods have found that β-glucuronidase treatment released less conjugated this compound than acid hydrolysis, suggesting the conjugate may be more resistant to this specific enzyme or that acid hydrolysis is more efficient for this particular steroid, despite its risks. oup.com

Chromatographic Purification Techniques for Complex Biological Matrices

The accurate measurement of this compound in complex biological matrices, such as plasma and urine, is challenging due to its low physiological concentrations and the presence of numerous structurally similar interfering steroids. Consequently, robust and highly selective purification techniques are essential prerequisites for reliable quantification. Chromatographic methods form the cornerstone of this purification process, enabling the isolation of this compound from these intricate mixtures.

Initial sample preparation is a critical first step. For urinary analysis, which contains both free and conjugated forms of the steroid, a hydrolysis step using either acid (e.g., at pH 1) or enzymes (e.g., arylsulfatase/glucuronidase) is necessary to liberate the steroid from its glucuronide and sulfate conjugates. endocrine-abstracts.org Following hydrolysis, an extraction step is employed to concentrate the analyte and remove bulk impurities. While traditional liquid-liquid extraction (LLE) using organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) has been used, modern methods increasingly rely on solid-phase extraction (SPE). nih.govahajournals.org SPE, often utilizing C18 cartridges, offers a more efficient and cleaner extraction, reducing the use of large volumes of toxic solvents.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of this compound and other steroids prior to quantification. When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides a powerful platform for both separation and highly specific detection. Reversed-phase HPLC is most common, typically using C18 columns that separate compounds based on their hydrophobicity. For instance, a validated method for aldosterone in human plasma, which can be adapted for this compound, involves online SPE followed by HPLC analysis on a Waters Sunfire C18 column. The separation is achieved using an isocratic mobile phase, such as a mixture of acetonitrile and water, which allows for consistent and reproducible retention times. The high specificity of MS/MS detection is particularly crucial as it can differentiate between closely related steroid isomers, a significant challenge for less specific methods like immunoassays which can suffer from cross-reactivity with this compound.

Interactive Table: HPLC-MS/MS Methodologies for Steroid Purification Users can sort and filter the data by clicking on the column headers.

| Analyte Group | Biological Matrix | Extraction/Preparation | Chromatography Column | Mobile Phase | Detection |

|---|---|---|---|---|---|

| Aldosterone & Precursors | Plasma | Online Solid-Phase Extraction (SPE) with Hysphere C18 cartridge | Waters Sunfire C18 (50 x 3.0 mm, 3 µm) | Isocratic: 35% acetonitrile in water | Tandem Mass Spectrometry (MS/MS) |

| 21-deoxycortisol & Other Corticoids | Plasma | Liquid-Liquid Extraction with dichloromethane/tert-butylmethyl ether nih.gov | Atlantis dC18 (3 µm) nih.gov | Isocratic: 20.0 mM ammonium acetate and acetonitrile (50:50, v:v) nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone for comprehensive steroid profiling, valued for its high-resolution separation of structurally similar compounds. For GC-MS analysis of steroids like this compound, which are not naturally volatile, a chemical derivatization step is mandatory after extraction and hydrolysis. endocrine-abstracts.org This process, often involving reagents like methoxyamine and trimethylsilylimidazole, converts the steroids into more volatile derivatives suitable for gas-phase analysis. endocrine-abstracts.org The subsequent chromatographic separation on a capillary column followed by mass spectrometric detection allows for the simultaneous and accurate measurement of a wide profile of steroid metabolites. endocrine-abstracts.org

Interactive Table: GC-MS Methodology for Urinary Steroid Profiling Users can sort and filter the data by clicking on the column headers.

| Step | Description | Example Reagents/Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Enzymatic cleavage of conjugates | Arylsulfatase/glucuronidase at 55°C | endocrine-abstracts.org |

| Extraction | Liquid-liquid extraction of free steroids | Not specified | endocrine-abstracts.org |

| Derivatization | Conversion to volatile derivatives for GC analysis | Methoxyamine/pyridine followed by trimethylsilylimidazole | endocrine-abstracts.org |

| Analysis | Separation and detection | Gas Chromatography-Mass Spectrometry (GC-MS) | endocrine-abstracts.org |

Other Chromatographic Techniques

For achieving exceptionally high purity, immunoaffinity chromatography can be employed. This technique utilizes antibodies specific to the target molecule, which are immobilized on a solid support. researchgate.net When a complex sample is passed through the column, only the target analyte binds to the antibodies, allowing all other components to be washed away. core.ac.uk The purified analyte is then eluted. This method offers superior specificity and can be used as a powerful clean-up step prior to final analysis by HPLC or GC-MS. researchgate.net

Historically, other methods such as paper chromatography and thin-layer chromatography (TLC) were instrumental in the initial isolation and purification of steroids. ahajournals.org For instance, early purification of aldosterone involved paper partition chromatography systems. While largely superseded by the higher resolution and speed of HPLC and GC, these foundational techniques paved the way for modern steroid analysis.

Biological Contexts and Research Applications of 21 Deoxyaldosterone

Insights from Perturbations in Steroidogenesis

The study of 21-deoxyaldosterone provides critical insights into the flexibility and regulation of the steroidogenic pathway, particularly under conditions where primary synthesis routes are compromised.

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency is a genetic disorder that impairs the production of cortisol and, in many cases, aldosterone (B195564). msdmanuals.com This enzyme, CYP21A2, is responsible for converting 17-hydroxyprogesterone to 11-deoxycortisol (a cortisol precursor) and progesterone (B1679170) to 11-deoxycorticosterone (a precursor for aldosterone). msdmanuals.comwikipedia.org A deficiency in this enzyme leads to a bottleneck in the steroid synthesis pathway. Consequently, the accumulating precursors, such as 17-hydroxyprogesterone, are shunted into the androgen synthesis pathway, leading to virilization. msdmanuals.com

In this condition, an alternative biosynthetic pathway for aldosterone, which involves this compound, becomes more prominent. Research has consistently shown that urinary excretion of this compound is invariably and clearly elevated in patients with 21-hydroxylase deficiency, regardless of whether they have the salt-losing or the simple virilizing form of the disease. oup.com This accumulation occurs because the precursors that cannot be hydroxylated at the C21 position are instead processed through other enzymatic steps, leading to the formation and subsequent buildup of this compound. While early attempts to demonstrate this were hampered by methodological issues, modern techniques have confirmed its status as a key metabolite in this condition. oup.com Another metabolite, 21-deoxycortisol (B132708), also accumulates significantly in 21-hydroxylase deficiency and is considered a highly specific marker for the condition. wikipedia.orgnih.govtestcatalog.org The measurement of this compound and its metabolites, such as Kelly's-M1, provides valuable insight into the altered biosynthesis of aldosterone in 21-hydroxylase deficiency.

Table 1: Urinary Excretion of this compound in 21-Hydroxylase Deficiency

| Patient Group | Number of Patients (n) | Finding | Source |

|---|---|---|---|

| 21-Hydroxylase Deficiency | 21 | Urinary this compound was invariably elevated. | , |

| Primary Aldosteronism | 21 | Elevated as well as normal values were found. | , |

| Essential Hypertension | 18 | Excretion was normal in 70% of patients. | , |

The production of this compound is regulated by both adrenocorticotropic hormone (ACTH) and angiotensin II, highlighting similarities with the regulation of aldosterone itself. Studies on individuals with essential hypertension have shown that infusion of ACTH leads to a significant increase in the excretion of this compound and its metabolite, Kelly's-M1. However, the stimulatory effect of angiotensin II is even more pronounced, inducing a three- to six-fold greater increase in these metabolites compared to ACTH.

This differential response is also observed in different subtypes of hyperaldosteronism. Patients with idiopathic hyperaldosteronism (IHA) are more responsive to angiotensin II, whereas those with aldosterone-producing adenomas (APA) are more sensitive to ACTH. In patients with late-onset congenital adrenal hyperplasia (LOCAH), post-ACTH stimulation plasma levels of 21-deoxycorticosterone (also known as 21-hydroxyprogesterone) were significantly elevated, suggesting a mild defect in the mineralocorticoid pathway that becomes apparent upon stimulation. wikipedia.org These findings support the existence of an alternative pathway for aldosterone synthesis via this compound that is actively modulated by the primary regulators of the renin-angiotensin-aldosterone system.

Models of 21-Hydroxylase Deficiency: Biochemical Pathway Shunts and Metabolite Accumulation

Role as a Biochemical Probe in Steroid Receptor Research

This compound serves as a valuable tool in endocrinology and pharmacology for probing the structure-function relationships of steroid receptors.

This compound exhibits significant affinity for the mineralocorticoid receptor (MR), making it a useful compound for studying ligand-receptor interactions. In studies using adrenalectomized rat kidney cytosols, this compound showed a relative binding affinity of 94% for the MR compared to aldosterone. nih.gov It also demonstrated a notable affinity for the glucocorticoid receptor (GR), with a relative binding affinity of 23% compared to dexamethasone. nih.gov

The structural features of steroids, such as the presence or absence of a hydroxyl group at the C21 position, significantly impact their biological activity. For instance, while progesterone is a weak mineralocorticoid, its 21-hydroxylated form, 11-deoxycorticosterone, is potent. conicet.gov.ar Conversely, this compound, while still a strong mineralocorticoid, loses some activity compared to aldosterone. conicet.gov.arconicet.gov.ar Molecular dynamics simulations have explored how the flexibility of the steroid's ring structures influences receptor binding. researchgate.net For example, the A-ring of this compound can access more boat- and twist-like conformational states compared to the more planar ring of dexamethasone, which may influence its interaction with the receptor's ligand-binding pocket. researchgate.net The concept of allosteric modulation, where a regulator binds to a site distinct from the primary active site to alter protein activity, is a key area of receptor research. wikipedia.org While not definitively characterized as an allosteric modulator itself, the study of how ligands like this compound with varied structures differentially activate the MR contributes to understanding the receptor's conformational changes and potential for allosteric regulation. conicet.gov.arwikipedia.org

Table 2: Comparative Receptor Binding Affinity of this compound

| Receptor | Competitor | Relative Binding Affinity of this compound | Source |

|---|---|---|---|

| Mineralocorticoid Receptor (MR) | Aldosterone | 94% | nih.gov |

| Glucocorticoid Receptor (GR) | Dexamethasone | 23% | nih.gov |

| Corticosteroid-Binding Globulin (CBG) | Cortisol | 17% | nih.gov |

Upon binding to the mineralocorticoid receptor, this compound, like other agonists, initiates a cascade of molecular events. The MR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. conicet.gov.ar The binding of an agonist induces a conformational change in the receptor, leading to its translocation to the nucleus, where it binds to hormone-response elements on DNA to regulate gene expression. conicet.gov.ar

The signaling pathways activated by mineralocorticoids are complex and can involve synergistic interactions with other signaling molecules. For example, aldosterone and angiotensin II can work together to synergistically activate the extracellular signal-regulated kinase (ERK) pathway in vascular smooth muscle cells, a key process in cell proliferation and vascular remodeling. This interaction involves both MR-dependent and MR-independent mechanisms. By using probes like this compound, which has high MR affinity but a different structure from aldosterone, researchers can dissect the specific contributions of the MR to these integrated signaling networks. nih.gov Investigating the downstream effects of this compound helps to differentiate the genomic actions mediated by nuclear translocation from potential non-genomic, rapid effects that may be initiated at the cell membrane.

Investigating Ligand-Receptor Specificity and Allosteric Modulation

Comparative Physiological Effects in Animal Models and In Vitro Systems

The biological activity of this compound has been characterized in various experimental systems, confirming its role as a potent mineralocorticoid.

In bioassays using adrenalectomized rats, this compound demonstrated significant mineralocorticoid agonist activity, equivalent to that of 11-deoxycorticosterone. nih.gov Its potency was estimated to be between 1-5% of that of aldosterone. nih.gov This confirms that the absence of the 21-hydroxyl group reduces but does not eliminate mineralocorticoid action. These findings implicate this compound as a potential contributor to the pathophysiology of conditions like 21-hydroxylase deficiency, where its urinary excretion is markedly high. nih.gov

In vitro studies using adrenal tissue have further elucidated its position in steroid biosynthesis. Incubations of bovine adrenal tissue demonstrated that this compound could be converted to aldosterone, providing direct evidence for this alternative pathway. Additionally, in studies on rat adrenals, the compound mespirenone (B26127) was found to inhibit mineralocorticoid synthesis by blocking 18- and 21-hydroxylation, which led to an increase in this compound secretion, further highlighting its role as an intermediate in an alternative biosynthetic route. nih.gov

Assessment of Mineralocorticoid Agonist Properties in Adrenalectomized Models

The mineralocorticoid activity of this compound, a metabolite of aldosterone, has been evaluated in adrenalectomized rat models. researchgate.net These studies are crucial for understanding the potential physiological and pathophysiological roles of this compound. In bioassays using adrenalectomized rats, this compound demonstrated mineralocorticoid agonist activity that was estimated to be between 1% and 5% of that of aldosterone. researchgate.net This level of activity is comparable to that of 11-deoxycorticosterone. Research has also indicated that this compound does not possess mineralocorticoid antagonist activity.

The primary effect of mineralocorticoids is the regulation of sodium and potassium balance. In adrenalectomized rats, the administration of mineralocorticoid agonists leads to a dose-dependent decrease in urinary sodium excretion. Studies have shown that while this compound is less potent than aldosterone, it still contributes to sodium retention. The structural features of steroids, such as a flat conformation, are thought to be important for optimal mineralocorticoid activity in vivo.

The binding affinity of this compound to mineralocorticoid receptors (MR) provides further insight into its activity. In cytosols from the kidneys of adrenalectomized rats, this compound showed a high relative affinity of 94% for MR when competing with [3H]aldosterone. This strong binding affinity underscores its potential as a mineralocorticoid, despite its lower in vivo potency compared to aldosterone.

Table 1: Mineralocorticoid Activity of this compound in Adrenalectomized Rat Models

| Parameter | Finding | Reference |

|---|---|---|

| Mineralocorticoid Agonist Activity | 1-5% that of aldosterone | researchgate.net |

| Mineralocorticoid Antagonist Activity | None observed | |

| Relative Binding Affinity for MR | 94% that of aldosterone | |

| Effect on Urinary Sodium | Causes sodium retention |

Evaluation of Glucocorticoid Activity in Cellular Assays

In addition to its mineralocorticoid properties, this compound has been assessed for its potential glucocorticoid activity. This is often determined by its ability to bind to the glucocorticoid receptor (GR) in various cellular assays.

Research utilizing rat renal cytosols has shown that this compound has a notable affinity for glucocorticoid receptors. Specifically, its relative binding affinity for the GR was found to be 23% of that of dexamethasone, a potent synthetic glucocorticoid. This suggests that this compound can interact with the GR, potentially eliciting glucocorticoid-like responses.

Furthermore, the binding affinity of this compound to corticosteroid-binding globulin (CBG), the primary transport protein for glucocorticoids in the blood, was 17% of that of cortisol. This interaction can influence the bioavailability and metabolic clearance of the steroid.

Molecular dynamics simulations have been used to compare the structural flexibility of this compound with that of potent glucocorticoids like dexamethasone. researchgate.net These studies have revealed differences in the conformational flexibility of their steroid rings, which may underlie their differential activation of mineralocorticoid and glucocorticoid receptors. researchgate.net For instance, pure glucocorticoids tend to have a more rigid A ring, while potent mineralocorticoids often exhibit a more constrained C ring. researchgate.net

Table 2: Glucocorticoid-Related Activity of this compound

| Assay/Parameter | Finding | Reference |

|---|---|---|

| Relative Binding Affinity for GR | 23% that of dexamethasone | |

| Relative Binding Affinity for CBG | 17% that of cortisol |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldosterone |

| 11-Deoxycorticosterone |

| Dexamethasone |

| Cortisol |

Emerging Research Avenues and Future Directions for 21 Deoxyaldosterone

Unexplored Biological Activities and Physiological Roles

While 21-deoxyaldosterone is recognized for its mineralocorticoid activity, its full spectrum of biological activities and physiological roles remains an active area of investigation. Research suggests that this steroid may have functions beyond its established role in electrolyte balance and blood pressure regulation. researchgate.net

One area of interest is its potential involvement in conditions of adrenal enzyme deficiencies. In cases of 21-hydroxylase deficiency, the urinary excretion of this compound is consistently elevated. nih.gov This suggests a potential pathophysiological role for the steroid in this condition, although the precise clinical implications are still being elucidated. nih.gov

Furthermore, studies have explored the presence and regulation of this compound in various forms of hypertension. researchgate.netoup.com While its excretion is comparable to normotensive individuals in many cases of essential hypertension, elevated levels have been observed in a significant percentage of patients with aldosterone-producing adenomas and idiopathic hyperaldosteronism. researchgate.net This points to a potential alternative pathway for aldosterone (B195564) biosynthesis via this compound in certain hypertensive states. researchgate.net The responsiveness of this compound to angiotensin II and ACTH further underscores its integration into the hormonal cascades that regulate blood pressure. researchgate.net

The metabolism of this compound itself is also a subject of ongoing research. It is known to be a metabolite of aldosterone, formed by deoxygenation by gut bacteria. thieme-connect.com Its own metabolite, Kelly's-M1, has been identified and is being investigated as a potential biomarker. researchgate.netoup.comthieme-connect.com

Advanced Structural Biology Approaches to Receptor Complexes

Understanding the interaction of this compound with its receptors at a molecular level is crucial for elucidating its mechanism of action. While specific structural studies on the this compound-receptor complex are not extensively detailed in the provided results, the broader field of steroid receptor structural biology offers significant promise.

Recent advancements in techniques like cryo-electron microscopy (cryo-EM) are revolutionizing our understanding of steroid receptor-coregulator complexes. tmc.edumatilda.scienceportlandpress.com These methods allow for the visualization of large, dynamic protein assemblies, providing insights into how ligand binding induces conformational changes that lead to the recruitment of coregulators and initiation of gene transcription. tmc.edumatilda.scienceportlandpress.com

Applying these advanced structural biology techniques to the mineralocorticoid receptor (MR) in complex with this compound could reveal:

The precise binding orientation of this compound within the MR ligand-binding pocket.

Key amino acid residues involved in stabilizing the interaction.

Conformational changes in the receptor upon binding, which dictate its agonist activity.

The structural basis for its relative binding affinity compared to other mineralocorticoids like aldosterone and glucocorticoids like dexamethasone.

Molecular dynamics simulations have also been employed to study the flexibility of various steroids, including this compound, and how this relates to their biological activity. nih.gov These computational approaches can complement experimental structural data by providing a dynamic view of the steroid-receptor interaction.

Development of Novel Research Tools and Probes

Advancing our understanding of this compound's function relies on the development of specific and sensitive research tools. Key areas of development include:

Immunoassays: Radioimmunoassays (RIAs) have been developed for the quantification of this compound in urine, which is crucial for clinical and research studies. nih.govoup.com Further refinement of these and other immunoassay formats could improve sensitivity and specificity.

Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly specific and quantifiable method for measuring steroid hormones. dntb.gov.ua The application of such methods for this compound and its metabolites is essential for accurate profiling in biological samples.

Labeled Steroids: The synthesis of radiolabeled or isotopically labeled this compound is fundamental for receptor binding assays, metabolic studies, and as internal standards in mass spectrometry.

Fluorescent Probes: The development of fluorescently tagged this compound analogs could enable real-time visualization of its uptake and subcellular localization within target cells, providing insights into its trafficking and interaction with intracellular receptors.

These tools are indispensable for a wide range of studies, from basic receptor pharmacology to clinical investigations into its role in disease.

Integration with Systems Biology and Multi-Omics Approaches in Steroid Metabolism

The study of steroid metabolism is increasingly benefiting from systems biology and multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of complex biological processes. mdpi.comtum.de

For this compound, these approaches can be applied to:

Identify Novel Regulatory Networks: Multi-omics studies in adrenal and other tissues can uncover previously unknown genes, proteins, and metabolites that influence the synthesis, signaling, and catabolism of this compound. mdpi.com

Elucidate its Role in Pathophysiology: By analyzing the "omics" profiles of patients with conditions like primary aldosteronism or 21-hydroxylase deficiency, researchers can better understand the network-level perturbations associated with altered this compound levels.

Discover Biomarker Signatures: Integrated analysis may reveal unique molecular signatures associated with elevated this compound, potentially leading to new diagnostic or prognostic markers for related diseases.

Recent multi-omics studies on aldosterone-producing adenomas have already demonstrated the power of this approach in revealing cellular heterogeneity and the complex interplay of different cell types within the tumor microenvironment. Similar investigations focused on the role of this compound could yield significant new insights.

Q & A

Q. What experimental strategies resolve uncertainties in this compound’s pathophysiological role in CAH?

- Methodology : Longitudinal studies in 21-OHD patients correlate urinary this compound levels with clinical outcomes (e.g., hypertension, electrolyte imbalance). Isotope dilution mass spectrometry (ID-MS) improves quantification accuracy in complex matrices. Mechanistic studies using adrenal cell lines with CRISPR-edited CYP21A2 genes can isolate this compound’s contribution to mineralocorticoid excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.